6-Methoxybenzo[d]isoxazole-3-carbaldehyde
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Overview
Description
6-Methoxybenzo[d]isoxazole-3-carbaldehyde is a chemical compound with the molecular formula C9H7NO3. It belongs to the family of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential .
Preparation Methods
The synthesis of 6-Methoxybenzo[d]isoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-methoxybenzoyl chloride with hydroxylamine hydrochloride to form the isoxazole ring, followed by oxidation to introduce the aldehyde group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
6-Methoxybenzo[d]isoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Methoxybenzo[d]isoxazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methoxybenzo[d]isoxazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
6-Methoxybenzo[d]isoxazole-3-carbaldehyde can be compared with other isoxazole derivatives, such as:
3-Methylbenzo[d]isoxazole-6-carbaldehyde: Similar in structure but with a methyl group instead of a methoxy group.
6-Methoxybenzo[c]isoxazole-3-carbaldehyde: Similar in structure but with a different ring fusion. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-methoxy-1,2-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C9H7NO3/c1-12-6-2-3-7-8(5-11)10-13-9(7)4-6/h2-5H,1H3 |
InChI Key |
CWVNITHTJHOCIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO2)C=O |
Origin of Product |
United States |
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